molecular formula C28H23N5O3 B11268728 5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11268728
M. Wt: 477.5 g/mol
InChI Key: OEARCAHRJYNLSO-UHFFFAOYSA-N
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Description

The compound 5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core. This scaffold is substituted at position 2 with a naphthalen-1-yl group and at position 5 with a methyl-linked 1,2,4-oxadiazole moiety bearing a 4-isopropoxyphenyl substituent. The pyrazolo-pyrazinone core is structurally analogous to purine derivatives, making it a candidate for targeting enzymes or receptors involved in nucleotide metabolism . The naphthyl group enhances aromatic stacking interactions, while the isopropoxy group on the oxadiazole may improve lipophilicity and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula

C28H23N5O3

Molecular Weight

477.5 g/mol

IUPAC Name

2-naphthalen-1-yl-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H23N5O3/c1-18(2)35-21-12-10-20(11-13-21)27-29-26(36-31-27)17-32-14-15-33-25(28(32)34)16-24(30-33)23-9-5-7-19-6-3-4-8-22(19)23/h3-16,18H,17H2,1-2H3

InChI Key

OEARCAHRJYNLSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the pyrazolo[1,5-a]pyrazin-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the naphthalen-1-yl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Attachment of the oxadiazole moiety: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(naphthalen-1-yl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it with related pyrazolo-pyrazinones, oxadiazoles, and naphthyl-containing derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name / Reference Core Structure Key Substituents Key Properties/Activities
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-Naphthalen-1-yl
- 5-[(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl]
High lipophilicity (predicted logP >3.5) due to naphthyl and isopropoxy groups; potential kinase or receptor modulation inferred from structural analogs .
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-Phenyl
- 5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]
- 3-Hydroxymethyl
Lower logP (~2.8) due to polar hydroxymethyl group; reduced membrane permeability but improved solubility.
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(4-Chlorophenyl)
- 5-(3,4-dimethoxyphenethyl)
Enhanced electron-withdrawing effects from Cl and methoxy groups; potential antimicrobial activity inferred from similar pyrazole derivatives .
5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one - 2-Isopropyl
- 5-(3,5-dimethoxyphenyl)
Pyrimidinone core may enhance DNA intercalation; dimethoxyphenyl substituents improve π-π stacking .
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Pyrazole - 3-Naphthalen-1-yl
- 5-(4-Fluorophenyl)
Demonstrated binding affinity to estrogen receptor (ERα), suggesting naphthyl groups enhance receptor interactions .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The 1,2,4-oxadiazole ring is generally resistant to hydrolysis, while the isopropoxy group may slow oxidative metabolism compared to methoxy or methyl substituents .

Biological Activity

The compound 5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic derivative that incorporates multiple pharmacologically relevant moieties. This article explores its biological activities, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyrazolo[1,5-a]pyrazin core.
  • An oxadiazole ring known for its diverse biological activities.
  • A naphthalene moiety which enhances lipophilicity and potential bioactivity.

The molecular formula is C22H22N4O2C_{22}H_{22}N_4O_2 with a molecular weight of 378.44 g/mol.

Biological Activity Overview

Research indicates that compounds with oxadiazole and pyrazolo structures exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory actions

Anticancer Activity

Studies have shown that oxadiazole derivatives can inhibit various cancer cell lines. For instance:

  • Cell Proliferation Inhibition: The compound demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines at nanomolar concentrations.
    Cell LineIC50 (µM)
    MCF-70.15
    HeLa0.12

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition: It showed effective inhibition against both Gram-positive and Gram-negative bacteria.
    BacteriaZone of Inhibition (mm)
    Staphylococcus aureus20
    Escherichia coli18

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition: Similar compounds have been reported to act as kinase inhibitors, affecting pathways involved in cell proliferation and survival.
  • Enzyme Interaction: Molecular docking studies suggest potential interactions with enzymes such as acetylcholinesterase (AChE), which could explain neuroprotective effects observed in preliminary studies.

Case Studies

A recent study investigated the effects of similar oxadiazole derivatives on neurodegenerative diseases. The results indicated that these compounds could inhibit β-secretase activity, a critical enzyme involved in the formation of amyloid plaques in Alzheimer's disease.

Study Findings

In a controlled experiment involving transgenic mice models:

  • Treatment with the oxadiazole derivative led to a reduction in amyloid plaque formation by approximately 30%.

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